Cas no 13161-32-5 (4-hydroxy-1(3H)-Isobenzofuranone)

4-hydroxy-1(3H)-Isobenzofuranone 化学的及び物理的性質
名前と識別子
-
- 4-hydroxy-1(3H)-Isobenzofuranone
- 4-hydroxy-3H-2-benzofuran-1-one
- 4-Hydroxyisobenzofuran-1(3H)-one
- 4-hydroxy-2-benzofuran-1(3H)-one
- 4-hydroxy-3H-isobenzofuran-1-one
- 4-hydroxyphtalide
- 4-Hydroxy-phthalid
- 4-hydroxyphthalide
- 4-hydroxy-phthalide
- AK-80804
- ANW-68052
- CTK8C2228
- EN000416
- KB-242370
- SureCN78594
- DTXSID60506053
- 4-Hydroxy-1(3H)-isobenzofuranone, 9CI
- 4-hydroxy-3H-2-benzouran-1-one
- SY274862
- 1(3H)-Isobenzofuranone, 4-hydroxy-
- CHEBI:178339
- 13161-32-5
- CS-0324557
- 4-hydroxy-1,3-dihydro-2-benzofuran-1-one
- WS-01368
- SCHEMBL78594
- AKOS005166872
- MFCD15143974
- ZSCIMKFWMUXNBS-UHFFFAOYSA-N
- DB-332340
-
- MDL: MFCD15143974
- インチ: InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2
- InChIKey: ZSCIMKFWMUXNBS-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(COC2=O)C(=C1)O
計算された属性
- せいみつぶんしりょう: 150.031694049g/mol
- どういたいしつりょう: 150.031694049g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
4-hydroxy-1(3H)-Isobenzofuranone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019097520-25g |
4-Hydroxyisobenzofuran-1(3H)-one |
13161-32-5 | 95% | 25g |
3,979.80 USD | 2021-05-31 | |
Fluorochem | 231869-5g |
4-Hydroxyisobenzofuran-1(3H)-one |
13161-32-5 | 95% | 5g |
£2300.00 | 2021-06-29 | |
Alichem | A019097520-5g |
4-Hydroxyisobenzofuran-1(3H)-one |
13161-32-5 | 95% | 5g |
1,679.63 USD | 2021-05-31 | |
eNovation Chemicals LLC | D483680-250mg |
1(3H)-Isobenzofuranone, 4-hydroxy- |
13161-32-5 | 95% | 250mg |
$525 | 2023-05-18 | |
Aaron | AR00107E-250mg |
1(3H)-Isobenzofuranone, 4-hydroxy- |
13161-32-5 | 95% | 250mg |
$294.00 | 2025-02-11 | |
eNovation Chemicals LLC | D483680-250mg |
1(3H)-Isobenzofuranone, 4-hydroxy- |
13161-32-5 | 95% | 250mg |
$510 | 2025-02-24 | |
eNovation Chemicals LLC | D483680-100mg |
1(3H)-Isobenzofuranone, 4-hydroxy- |
13161-32-5 | 95% | 100mg |
$245 | 2025-02-19 | |
eNovation Chemicals LLC | D483680-250mg |
1(3H)-Isobenzofuranone, 4-hydroxy- |
13161-32-5 | 95% | 250mg |
$510 | 2025-02-19 | |
Fluorochem | 231869-250mg |
4-Hydroxyisobenzofuran-1(3H)-one |
13161-32-5 | 95% | 250mg |
£307.00 | 2021-06-29 | |
eNovation Chemicals LLC | D483680-25mg |
1(3H)-Isobenzofuranone, 4-hydroxy- |
13161-32-5 | 95% | 25mg |
$140 | 2025-02-24 |
4-hydroxy-1(3H)-Isobenzofuranone 関連文献
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1. A new route to 4-hydroxytetralones and 1-naphtholsNigel J. P. Broom,Peter G. Sammes J. Chem. Soc. Perkin Trans. 1 1981 465
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2. Formula index
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Lei Di,Yan-Ni Shi,Yong-Ming Yan,Li-Ping Jiang,Bo Hou,Xin-Long Wang,Zhi-Li Zuo,Yong-Bin Chen,Cui-Ping Yang,Yong-Xian Cheng RSC Adv. 2015 5 70985
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4. CXXIII.—4-Aminophthalide and some derivativesLeopold Ferdinand Levy,Henry Stephen J. Chem. Soc. 1931 867
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6. 273. Infra-red spectroscopy and structural chemistry. Part V. HydroxyphthalidesL. A. Duncanson,John Frederick Grove,J. Zealley J. Chem. Soc. 1953 1331
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7. Facile interconversion of the isomeric acid chlorides derived from half methyl esters of 3-methoxyphthalic acidDahmendra N. Gupta,Philip Hodge,Peter N. Hurley J. Chem. Soc. Perkin Trans. 1 1989 391
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Taofang Cheng,Ji Ye,Huiliang Li,Hongyuan Dong,Ning Xie,Nan Mi,Zhen Zhang,Jingtao Zou,Huizi Jin,Weidong Zhang RSC Adv. 2019 9 8714
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9. CLXXXVIII.—The calculation of the colour of “cyclic” coloured substancesJames Moir J. Chem. Soc. Trans. 1921 119 1654
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10. A new route to anthraquinonesDavid J. Dodsworth,María-Pía Calcagno,E. Ursula Ehrmann,Bhatt Devadas,Peter G. Sammes J. Chem. Soc. Perkin Trans. 1 1981 2120
4-hydroxy-1(3H)-Isobenzofuranoneに関する追加情報
Professional Introduction to Compound with CAS No. 13161-32-5 and Product Name: 4-hydroxy-1(3H)-Isobenzofuranone
The compound with the CAS number 13161-32-5 is identified as 4-hydroxy-1(3H)-Isobenzofuranone, a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of isobenzofuranones, which are known for their diverse applications in medicinal chemistry and natural product research.
4-hydroxy-1(3H)-Isobenzofuranone exhibits a fused ring system consisting of a benzene ring and a furan ring, with a hydroxyl group at the 4-position and a carbonyl group at the 1(3H) position. This structural motif is commonly found in various bioactive molecules, making it a subject of interest for researchers exploring new drug candidates. The presence of both hydroxyl and carbonyl functional groups imparts reactivity that can be exploited in synthetic chemistry, allowing for modifications that may enhance its pharmacological properties.
In recent years, there has been growing interest in the pharmacological potential of isobenzofuranones, particularly those containing hydroxyl substituents. Studies have demonstrated that these compounds can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. For instance, derivatives of 4-hydroxy-1(3H)-Isobenzofuranone have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, making them promising candidates for therapeutic intervention.
One of the most compelling aspects of 4-hydroxy-1(3H)-Isobenzofuranone is its structural versatility. Researchers have utilized this compound as a scaffold for designing novel molecules with enhanced binding affinity and selectivity towards specific biological targets. The hydroxyl group at the 4-position provides a site for further functionalization, allowing chemists to introduce additional moieties that can modulate the compound's pharmacokinetic profile. This flexibility has led to several innovative synthetic strategies aimed at optimizing the therapeutic potential of isobenzofuranone derivatives.
Recent advancements in computational chemistry have further accelerated the discovery process for 4-hydroxy-1(3H)-Isobenzofuranone derivatives. Molecular modeling techniques have been employed to predict the binding interactions between these compounds and their target proteins, providing valuable insights into their mechanism of action. These studies have not only validated experimental findings but also guided the design of next-generation analogs with improved efficacy and reduced toxicity.
The synthesis of 4-hydroxy-1(3H)-Isobenzofuranone itself has been refined through various methodologies, including cyclization reactions and oxidation processes. Modern synthetic approaches often leverage green chemistry principles to minimize waste and improve atom economy, aligning with the broader goals of sustainable pharmaceutical development. These methods have enabled the production of high-purity batches of the compound, which are essential for rigorous biological testing.
Beyond its synthetic significance, 4-hydroxy-1(3H)-Isobenzofuranone has been explored in preclinical studies for its potential applications in treating various diseases. For example, preliminary research suggests that this compound may possess neuroprotective properties, making it a candidate for investigating neurodegenerative disorders such as Alzheimer's disease. The ability to modulate key pathological pathways associated with these conditions could pave the way for new treatment strategies.
The role of isobenzofuranones in drug discovery continues to expand as new methodologies emerge. Techniques such as high-throughput screening and structure-activity relationship (SAR) studies have been instrumental in identifying promising derivatives of 4-hydroxy-1(3H)-Isobenzofuranone. These approaches allow researchers to systematically evaluate thousands of compounds rapidly, accelerating the pace at which novel therapeutics are developed.
In conclusion, 4-hydroxy-1(3H)-Isobenzofuranone (CAS No. 13161-32-5) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable scaffold for developing new drugs targeting various diseases. As research progresses, continued exploration into this class of compounds will likely yield groundbreaking discoveries that contribute to improving human health.
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